ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate is a chemical compound with the molecular formula C8H10N2O2S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate typically involves the reaction of thiophene derivatives with carbamoyl chlorides or isocyanates. One common method is the reaction of thiophene-3-thiol with ethyl isocyanate under mild conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.
Thiophene-3-carboxylic acid: A related compound with different functional groups.
Thiophene-2-thiol: A thiophene derivative with a thiol group instead of a carbamate group.
Uniqueness
Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its carbamate group enhances its stability and reactivity compared to other thiophene derivatives .
Properties
CAS No. |
66645-98-5 |
---|---|
Molecular Formula |
C8H10N2O2S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
ethyl N-(thiophen-3-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C8H10N2O2S2/c1-2-12-8(11)10-7(13)9-6-3-4-14-5-6/h3-5H,2H2,1H3,(H2,9,10,11,13) |
InChI Key |
VRRVLBAVVXOTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.